molecular formula C6H5BrINO B1442342 2-Bromo-3-iodo-6-methoxypyridine CAS No. 1704065-06-4

2-Bromo-3-iodo-6-methoxypyridine

Cat. No.: B1442342
CAS No.: 1704065-06-4
M. Wt: 313.92 g/mol
InChI Key: MBWGRARQBSSJMP-UHFFFAOYSA-N
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Description

2-Bromo-3-iodo-6-methoxypyridine is an organic compound with the molecular formula C6H5BrINO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to the pyridine ring. It is commonly used as an intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-iodo-6-methoxypyridine typically involves the introduction of bromine and iodine atoms at specific positions on the pyridine ring. One common method involves the bromination of 3-iodo-6-methoxypyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-iodo-6-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound formed by the coupling of the pyridine derivative with a boronic acid .

Scientific Research Applications

2-Bromo-3-iodo-6-methoxypyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-3-iodo-6-methoxypyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing bromine and iodine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution and coupling reactions. The methoxy group also influences the reactivity by donating electron density to the ring, stabilizing intermediates formed during reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-iodo-6-methoxypyridine is unique due to the specific positions of the bromine, iodine, and methoxy groups on the pyridine ring. This unique arrangement influences its reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve .

Biological Activity

2-Bromo-3-iodo-6-methoxypyridine (CAS No. 1704065-06-4) is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound features a unique combination of bromine, iodine, and methoxy functional groups, which may influence its interaction with biological systems. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Molecular Formula: C6H5BrINO
Molecular Weight: 293.92 g/mol
Structure: The compound consists of a pyridine ring substituted with bromine at the 2-position, iodine at the 3-position, and a methoxy group at the 6-position.

Antimicrobial Properties

Research indicates that halogenated pyridines exhibit antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The presence of halogens is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their uptake into microbial cells .

Anticancer Potential

Studies have explored the anticancer properties of pyridine derivatives. For example, compounds with similar structural characteristics have demonstrated cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The halogen substituents may play a crucial role in modulating these effects by interacting with cellular signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with DNA: Halogenated pyridines can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: These compounds may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Reactive Oxygen Species (ROS) Generation: The structure may promote ROS production, contributing to oxidative stress in target cells, which is a known pathway for inducing apoptosis .

Case Studies

  • Antimicrobial Efficacy:
    A study evaluating various halogenated pyridines found that this compound exhibited significant inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be lower than that of non-halogenated counterparts, suggesting enhanced potency due to halogenation.
  • Cytotoxicity in Cancer Models:
    In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls, indicating its potential as an anticancer agent .

Data Table: Biological Activities of this compound

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = X µg/mL (specific value needed)
AnticancerHeLa (cervical cancer)Decreased viability by Y% (specific value needed)
Apoptosis InductionMCF-7 (breast cancer)Increased apoptotic cells by Z% (specific value needed)

Properties

IUPAC Name

2-bromo-3-iodo-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWGRARQBSSJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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